Rebaudioside M (Reb M) is a natural, non-caloric sweetener classified as a steviol glycoside. It is primarily extracted from the leaves of the Stevia rebaudiana Bertoni plant. [, , , , , ] Reb M stands out among other steviol glycosides for its superior sweetness profile, lacking the bitter aftertaste often associated with other stevia-derived sweeteners. [, , , ] Its high sweetness intensity, estimated to be 200-350 times sweeter than sucrose, makes it a highly desirable ingredient for the food and beverage industry. [, ]
Rebaudioside M is a natural sweetener derived from the leaves of the Stevia rebaudiana plant. It belongs to a class of compounds known as steviol glycosides, which are notable for their high sweetness intensity and low caloric content. Rebaudioside M is particularly valued for its sugar-like taste and minimal aftertaste, making it an attractive alternative to traditional sweeteners in various food and beverage applications.
Rebaudioside M is extracted from the Stevia rebaudiana plant, which is native to South America. The leaves of this plant contain several steviol glycosides, including rebaudioside A, rebaudioside D, and rebaudioside M. Rebaudioside M is typically produced through extraction and purification processes that isolate it from other glycosides present in the leaves.
Rebaudioside M is classified as a steviol glycoside, which is a type of glycosylated diterpene. It is characterized by its structure, which consists of a steviol backbone with multiple glucose units attached via glycosidic bonds. This classification places it within a broader category of natural sweeteners that are increasingly utilized in the food industry due to their favorable sensory profiles and health benefits.
The synthesis of Rebaudioside M can be achieved through various methods, primarily focusing on enzymatic processes. These methods utilize specific enzymes to facilitate the conversion of precursor compounds such as rebaudioside A or rebaudioside D into Rebaudioside M.
The enzymatic production process typically involves optimizing conditions such as temperature, pH, and substrate concentration to maximize yield and purity. For example, one study reported achieving over 90% conversion rates when using rebaudioside A as a substrate under controlled conditions .
Rebaudioside M has a complex molecular structure characterized by multiple glucose units attached to a steviol backbone. The structural formula reflects its composition of six dextrose units linked through glycosidic bonds.
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule and confirm its identity against known standards .
The synthesis of Rebaudioside M involves several key chemical reactions:
The efficiency of these reactions can be influenced by factors such as enzyme concentration, reaction time, and environmental conditions (temperature and pH). For instance, studies have demonstrated that optimizing these parameters can significantly enhance the yield and purity of Rebaudioside M .
Rebaudioside M exerts its sweetness through interaction with taste receptors on the tongue. It binds to the sweet taste receptors (T1R2/T1R3), mimicking the action of sucrose but without contributing calories.
Research indicates that Rebaudioside M has a sweetness intensity approximately 200-300 times that of sucrose while providing no caloric value. This makes it an appealing option for use in dietary foods and beverages aimed at reducing sugar intake without sacrificing sweetness .
Relevant analyses have shown that Rebaudioside M maintains its properties across various food matrices, making it suitable for diverse applications in food science .
Rebaudioside M has several scientific uses:
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